molecular formula C21H17BrN4O5 B2503310 1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251613-47-4

1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2503310
CAS No.: 1251613-47-4
M. Wt: 485.294
InChI Key: UFMKLDQMCCGGOR-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C21H17BrN4O5 and its molecular weight is 485.294. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity and Cancer Research

  • Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to the requested chemical, have been synthesized and shown to exhibit cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, indicating potential as cancer therapeutics (Ding et al., 2012).
  • Benzothiazole derivatives, closely related to the chemical , have been synthesized and tested for antitumor activity against various human tumor cell lines, suggesting a role in developing anticancer drugs (Yurttaş et al., 2015).

Antimicrobial Activity

  • Certain imidazo[2,1-b]thiazole derivatives have demonstrated effective antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections (Güzeldemirci et al., 2013).

Chemical and Spectral Analysis

  • The synthesis and characterization of various imidazo[2,1-b]thiazole derivatives, including studies on their chemical structures and spectral properties, provide valuable insights for pharmaceutical applications (Sethusankar et al., 2002).

Exploration of Biological Properties

  • Research on novel imidazo[1,2-a]pyridin-6-yl acetamide derivatives, closely related to the chemical of interest, has shown that they exhibit significant antitumor activity against specific cancer cell lines, thereby contributing to the exploration of new cancer therapies (Chena et al., 2022).

Biotransformation and Pharmaceutical Applications

  • Alkane-oxidizing bacteria have been used to oxidize similar compounds to imidazol-2-yl amino acids, which are applicable for pharmaceutical purposes, indicating a biotechnological approach to drug synthesis (Mikolasch et al., 2003).

Mechanism of Action

1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

and 1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one belong to the class of oxadiazoles. Oxadiazoles are known for their wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

belongs to the class of thiazoles. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Properties

IUPAC Name

1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O5/c1-28-16-9-12(10-17(29-2)19(16)30-3)20-23-21(31-25-20)18-15(27)7-8-26(24-18)14-6-4-5-13(22)11-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMKLDQMCCGGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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